4-(Isopropyl)benzaldehyde oxime
Overview
Description
4-(Isopropyl)benzaldehyde oxime, commonly known as IPBO, is an organic compound with a wide range of applications in the laboratory and in scientific research. IPBO has been found to exhibit various biochemical and physiological effects, making it a valuable research tool for scientists.
Scientific Research Applications
Thermal Hazard Analysis
4-(Isopropyl)benzaldehyde oxime, a variant of benzaldehyde oxime, has significant importance in pharmaceutical and agrochemical industries due to its role as an intermediate. Research on benzaldehyde oxime reveals its potential thermal hazards, indicating a low initial decomposition temperature which necessitates stringent temperature control during production and storage to prevent accidents. The study utilized high-performance adiabatic calorimetry to understand its thermophysical properties, revealing a high probability of combustion and explosion due to thermal decomposition, classifying it as an autoreactive substance. This insight is crucial for industries utilizing such compounds to implement appropriate safety measures (Deng et al., 2017).
Conformational and Spectroscopic Insights
Further research on oxime derivatives, including studies on 4-methoxy-benzaldehyde oxime, provides valuable conformational, spectroscopic, optical, physicochemical, and molecular docking insights. These studies, conducted using DFT/B3LYP method and 6–311++G(d,p) basis set, aim to identify the most probable geometries of such molecules. The findings from these studies contribute to a deeper understanding of the molecular behavior of oxime derivatives, which could inform their application in various scientific fields (Kaya et al., 2018).
Catalytic Applications
The catalytic potential of oxime derivatives has also been explored, with studies demonstrating the effectiveness of gold-catalyzed cyclizations of O-propioloyl oximes. This process results in the formation of 4-arylideneisoxazol-5(4H)-ones, showcasing the utility of oxime derivatives in synthetic organic chemistry. Such reactions highlight the versatility of oxime compounds in catalyzing significant transformations, contributing to the development of novel synthetic pathways (Nakamura et al., 2010).
Oxidation Processes and Analytical Applications
Oxime compounds, including benzaldehyde oxime derivatives, play a pivotal role in various oxidation processes and analytical applications. For instance, the selective oxidation of benzyl alcohol to benzaldehyde, a key industrial process, has been studied extensively. Research in this area focuses on optimizing reaction conditions to enhance yield and selectivity, contributing to more efficient and environmentally friendly production methods for valuable aldehydes (Han et al., 2010).
Environmental and Green Chemistry
The involvement of oxime derivatives in green chemistry initiatives, such as the oxidation of organic substances using eco-friendly oxidants, showcases their potential in sustainable chemical processes. The oxidation of benzyl alcohol to benzaldehyde using green oxidants exemplifies the application of oxime compounds in processes that aim to minimize environmental impact, highlighting their importance in the development of sustainable industrial practices (Hua, 2004).
Safety and Hazards
While specific safety and hazard information for 4-(Isopropyl)benzaldehyde oxime is not available, general precautions should be taken when handling this compound. This includes avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
Mechanism of Action
Target of Action
Oximes in general are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of 4-(Isopropyl)benzaldehyde oxime involves its interaction with its targets. Oximes are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Oximes are known to interact with various biochemical pathways, influencing a range of biological processes .
Result of Action
Oximes are known to have diverse biological and pharmacological applications, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Biochemical Analysis
Biochemical Properties
The majority of plant oximes are amino acid-derived metabolites formed by the action of a cytochrome P450 from the CYP79 family .
Cellular Effects
Some oxime derivatives have been found to have antioxidant properties .
Molecular Mechanism
It is known that the formation of oximes involves a reaction with N, forming the oxime in an essentially irreversible process as the adduct dehydrates .
Temporal Effects in Laboratory Settings
It is known that benzaldehyde oxime can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base .
Metabolic Pathways
It is known that oximes are pivotal in chemistry, finding extensive applications in medical science, catalysis, organic functional group transformations, and the recognition of essential and toxic analytes .
Properties
IUPAC Name |
(NE)-N-[(4-propan-2-ylphenyl)methylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-8,12H,1-2H3/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKXBDITZDURNJ-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13372-80-0 | |
Record name | 4-(Isopropyl)benzaldehyde oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC69956 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(isopropyl)benzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.